

# Application Notes and Protocols for the Characterization of Titanium(II) Compounds

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## Compound of Interest

Compound Name: Titanium(2+)

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## Introduction

Titanium(II) compounds, with their  $d^2$  electron configuration, are potent reducing agents and valuable synthons in organometallic chemistry and catalysis.<sup>[1][2][3]</sup> Their high reactivity, particularly their extreme sensitivity to air and moisture, presents significant challenges for their characterization.<sup>[1][4][5][6]</sup> This document provides detailed application notes and experimental protocols for the key techniques used to characterize these sensitive yet important molecules. Proper handling using inert-atmosphere techniques, such as a glovebox or a Schlenk line, is a prerequisite for obtaining reliable data.<sup>[1][4][5][6][7]</sup>

## Handling of Air-Sensitive Ti(II) Compounds

Due to their low oxidation state, Ti(II) compounds are highly susceptible to oxidation by oxygen and hydrolysis by water. All manipulations must be performed under an inert atmosphere (typically argon or nitrogen) using either a glovebox or Schlenk line techniques.<sup>[1][4][5]</sup>

### Protocol 1: General Handling

- Glassware Preparation:** All glassware (e.g., Schlenk flasks, vials) must be rigorously dried in an oven ( $>150\text{ }^{\circ}\text{C}$ ) overnight and then cooled under vacuum.<sup>[1]</sup> Before introducing into a glovebox or use on a Schlenk line, glassware should be subjected to at least three evacuate-refill cycles with inert gas to remove adsorbed water and atmospheric gases.<sup>[1][6]</sup>

- **Solvent Preparation:** Solvents must be thoroughly dried and deoxygenated. This is typically achieved by passing them through a solvent purification system or by distillation from appropriate drying agents. Before use, solvents should be degassed by methods such as the freeze-pump-thaw technique (three cycles are recommended).[4]
- **Solid Manipulation:** All weighing and transfer of solid Ti(II) compounds should be performed inside a glovebox with a continuously purified inert atmosphere (<1 ppm O<sub>2</sub>, H<sub>2</sub>O).[4][6]
- **Solution Transfer:** Air-sensitive solutions are transferred using gas-tight syringes or a cannula under a positive pressure of inert gas.[4][6][7]

## X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure of Ti(II) compounds, providing precise information on bond lengths, bond angles, and coordination geometry.[8]

### Protocol 2: Crystal Mounting for Air-Sensitive Compounds

- **Crystal Selection:** Inside a glovebox, select a suitable single crystal under a microscope. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and have well-defined faces with no visible cracks or defects.
- **Mounting:**
  - Coat the tip of a cryo-loop or a glass fiber with a thin layer of viscous oil (e.g., paratone-N or fomblin oil).[9]
  - Carefully touch the oiled tip to the selected crystal. The crystal should adhere to the oil.
  - Quickly scoop the crystal and ensure it is fully coated in oil to protect it from the atmosphere.
- **Transfer and Cooling:**
  - Mount the loop onto the goniometer head of the diffractometer.

- Immediately begin cooling the crystal in a stream of cold nitrogen gas (typically 100 K). The rapid cooling vitrifies the oil and fixes the crystal in place for data collection.[\[8\]](#)

#### Data Presentation: Crystallographic Data for Ti(II) Complexes

Compound	Crystal System	Space Group	Ti-L (Å)	Ti-Cl (Å)	Reference
trans-[TiCl <sub>2</sub> (tmeda) <sub>2</sub> ]	Monoclinic	P2 <sub>1</sub> /n	Ti-N1: 2.376(2), Ti-N2: 2.382(2)	2.45 (avg)	<a href="#">[8]</a>
[(Tp <sup>t</sup> Bu,Me)TiCl]	Trigonal	P-31c	Ti-N: 2.15-2.18	2.361(1)	<a href="#">[10]</a>
[(Tp <sup>t</sup> Bu,Me)TiCl(THF)]	Monoclinic	P2 <sub>1</sub> /c	Ti-N: 2.17-2.22, Ti-O: 2.215(2)	2.395(1)	<a href="#">[10]</a>

tmeda = N,N,N',N'-tetramethylethane-1,2-diamine; Tp<sup>t</sup>Bu,Me = hydrotris(3-tert-butyl-5-methylpyrazolyl)borate; THF = tetrahydrofuran

## Magnetic Measurements

The d<sup>2</sup> electron configuration of Ti(II) results in paramagnetism. Measuring the magnetic properties is crucial for understanding the electronic structure, including the spin state (S=1 for high-spin complexes).

## SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring the magnetic susceptibility of a solid sample as a function of temperature and applied magnetic field.[\[11\]](#)[\[12\]](#)

#### Protocol 3: SQUID Sample Preparation

- Sample Loading (in a glovebox):

- Weigh a precise amount of the crystalline, finely powdered Ti(II) compound (typically 5-20 mg) into a gelatin capsule or a calibrated sample holder.
- Restrain the powder within the holder using a small amount of quartz wool to prevent movement during measurement.
- Seal the sample holder in an air-tight manner.
- Measurement:
  - Quickly transfer the sealed sample from the glovebox to the SQUID magnetometer.
  - Measure the magnetic moment over a wide temperature range (e.g., 2–300 K) at a fixed applied field (e.g., 1 kOe).[\[13\]](#)
  - Correct the raw data for the diamagnetic contributions of the sample holder and the core electrons of the atoms (using Pascal's constants).

## Evans Method (NMR Spectroscopy)

The Evans method is a convenient way to determine the magnetic susceptibility of a paramagnetic compound in solution using a standard NMR spectrometer.[\[14\]](#)[\[15\]](#)[\[16\]](#) The method relies on measuring the chemical shift difference of a reference signal in the presence and absence of the paramagnetic species.[\[16\]](#)[\[17\]](#)

### Protocol 4: Evans Method Measurement

- Sample Preparation (in a glovebox):
  - Prepare a solution of the Ti(II) complex with a precisely known concentration in a suitable deuterated solvent.
  - Prepare a reference solution containing the same solvent and a small amount of an inert reference compound (e.g., tert-butanol or TMS).
  - Use a coaxial NMR tube insert (or two separate sealed tubes). Fill the inner insert tube with the reference solution.

- Fill the outer tube with the solution of the paramagnetic Ti(II) complex.
- NMR Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum. You will observe two separate signals for the reference compound.
  - Measure the frequency difference ( $\Delta f$  in Hz) between the two reference signals.
- Calculation:
  - Calculate the molar magnetic susceptibility ( $\chi_m$ ) and the effective magnetic moment ( $\mu_{\text{eff}}$ ) using the appropriate equations.[\[17\]](#)[\[18\]](#)

Data Presentation: Magnetic Properties of Ti(II) Complexes

Compound	Method	$\mu_{\text{eff}}$ ( $\mu_B$ )	Temperature (K)	Spin State (S)	Reference
trans-[TiCl <sub>2</sub> (tmeda) <sub>2</sub> ]	SQUID	2.75	300	1	<a href="#">[8]</a>
[(Tp <sup>t</sup> Bu,Me)TiCl]	SQUID	2.61	300	1	<a href="#">[10]</a>
[(Tp <sup>t</sup> Bu,Me)TiCl]	Evans (C <sub>6</sub> D <sub>6</sub> )	2.72	298	1	<a href="#">[10]</a>
[(Tp <sup>t</sup> Bu,Me)TiCl(CNAd)]	Evans (C <sub>6</sub> D <sub>6</sub> )	2.72	301	1	<a href="#">[10]</a>

The theoretical spin-only magnetic moment for an S=1 ion is 2.83  $\mu_B$ .

## Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For Ti(II) ( $d^2$ , S=1), which is a non-Kramers ion, conventional EPR spectra can be

difficult to observe due to large zero-field splitting (ZFS). High-Frequency and -Field EPR (HFEPR) is often required to accurately determine the spin Hamiltonian parameters (g-values and ZFS parameters D and E).[\[2\]\[3\]\[8\]\[19\]\[20\]](#)

#### Protocol 5: HFEPR Sample Preparation and Measurement

- Sample Preparation (in a glovebox):
  - Grind a crystalline sample of the Ti(II) complex into a fine powder. Caution: Excessive grinding should be avoided for labile or sensitive samples.[\[8\]](#)
  - Load the powder into an EPR sample tube or a specialized sample holder (e.g., a Teflon container for solutions or powders).[\[21\]](#)
  - Seal the tube or holder securely.
- Measurement:
  - Quickly transfer the sample to the HFEPR spectrometer and cool to low temperatures (typically liquid helium, 4.2 K).
  - Collect spectra at multiple high frequencies (e.g., 50–700 GHz) and high magnetic fields (up to 25 T).[\[8\]](#)
  - The use of multiple frequencies is crucial for accurately determining the ZFS parameters.[\[8\]](#)

#### Data Presentation: EPR Parameters for Ti(II) Complexes

Compound	$g_x, g_y, g_z$	D (cm <sup>-1</sup> )	E (cm <sup>-1</sup> )	E/D	Reference
trans-[TiCl <sub>2</sub> (tmeda) <sub>2</sub> ]	1.86, 1.94, 1.77	-5.23	-0.88	0.17	<a href="#">[2][3][8]</a>
[(Tp <sup>t</sup> Bu,Me)TiCl]	$g_{iso} \approx 1.98$	+9.74	0	0	<a href="#">[10]</a>

## UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the Ti(II) center. The position and intensity of absorption bands are sensitive to the ligand field environment.

### Protocol 6: UV-Vis Spectroscopy of Air-Sensitive Solutions

- Sample Preparation (in a glovebox):
  - Prepare a solution of the Ti(II) complex of known concentration in a UV-transparent, anhydrous, and deoxygenated solvent (e.g., THF, toluene).
  - Fill a quartz cuvette designed for air-sensitive samples (e.g., a cuvette with a Teflon screw cap or a flame-sealable sidearm).
  - Seal the cuvette securely before removing it from the glovebox.
- Measurement:
  - Record a baseline spectrum using a matched cuvette containing only the solvent.
  - Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-1100 nm).

### Data Presentation: UV-Vis Absorption Data for Ti(II) Complexes

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Reference
[(Tp <sup>t</sup> Bu,Me)TiCl]	Toluene	~450, ~600, ~750	[10]
[Ti(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> (aq)	Water	(Violet color implies absorption in the green-yellow region, ~500-600 nm)	[22]

## X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that provides information on the oxidation state and local coordination environment (bond distances, coordination number) of the absorbing atom. The pre-edge features in the Ti K-edge XANES spectrum are particularly sensitive to the coordination geometry.<sup>[23][24]</sup>

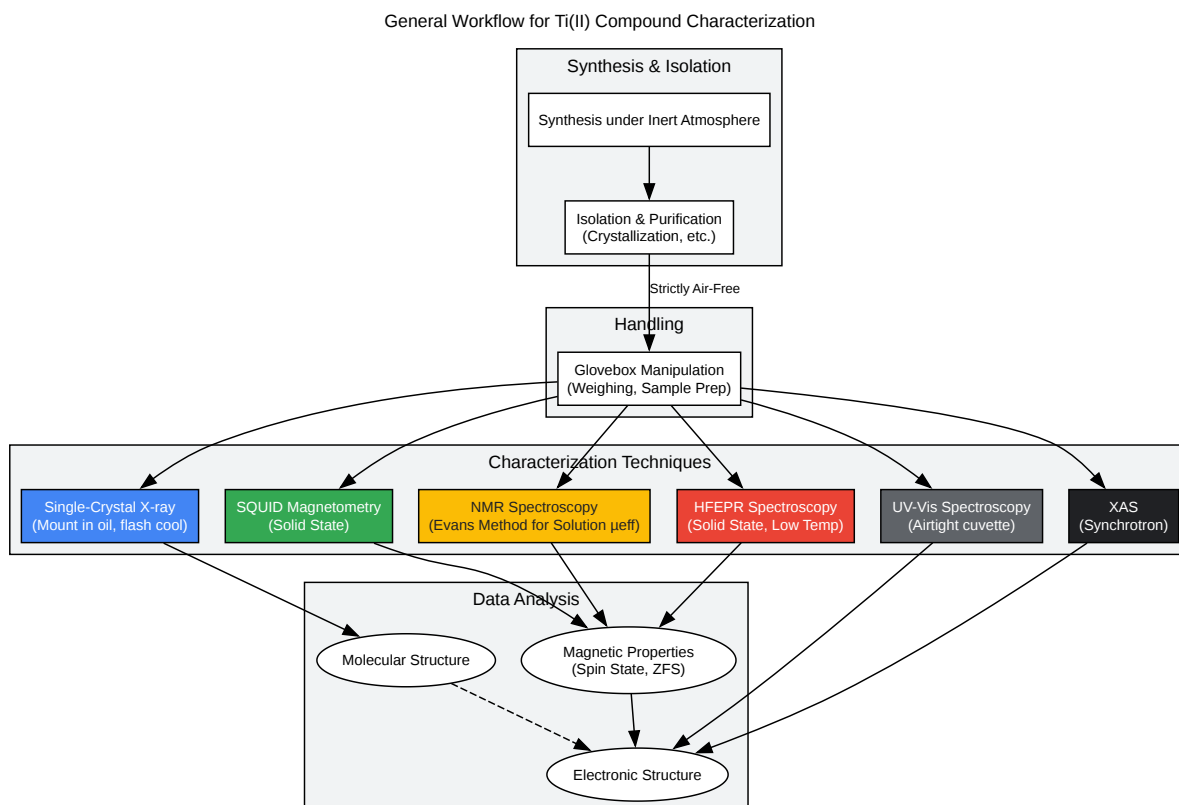
#### Protocol 7: XAS Sample Preparation

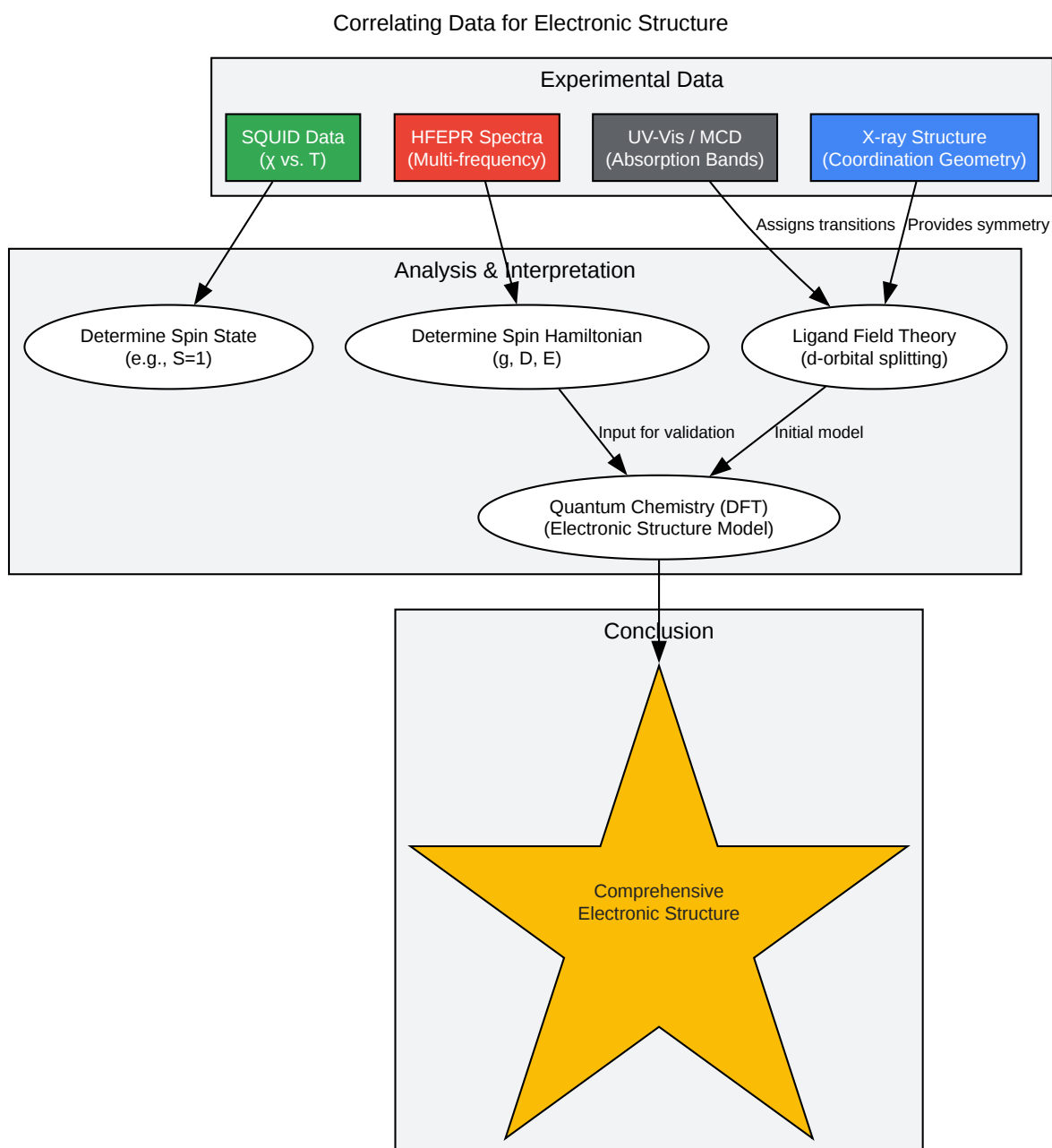
- Sample Preparation (in a glovebox):
  - For transmission measurements, dilute the finely ground sample with an inert, X-ray transparent matrix like boron nitride or cellulose.
  - Press the mixture into a uniform pellet.
  - Mount the pellet in an air-tight sample holder with X-ray transparent windows (e.g., Kapton tape).
- Measurement:
  - Transport the sealed sample holder to the synchrotron beamline.
  - Mount the sample in the spectrometer, often within a cryostat for low-temperature measurements.
  - Collect the X-ray absorption spectrum across the titanium K-edge (around 4966 eV).

## Visualizations

### Experimental Workflow for Characterizing a New Ti(II) Compound







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